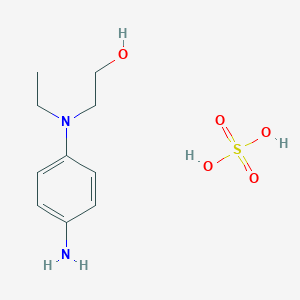

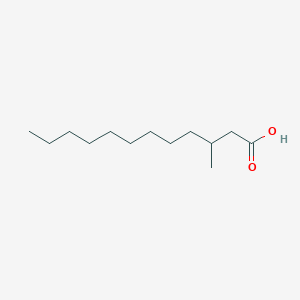

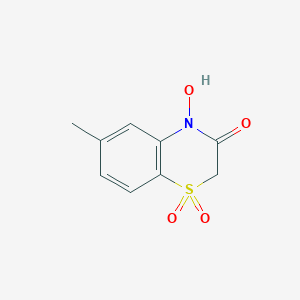

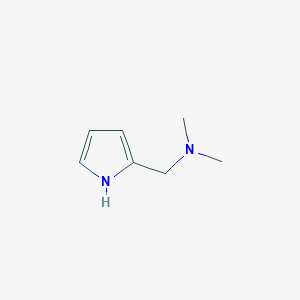

![molecular formula C10H7N3 B081468 3H-imidazo[4,5-h]quinoline CAS No. 14993-03-4](/img/structure/B81468.png)

3H-imidazo[4,5-h]quinoline

Übersicht

Beschreibung

3H-imidazo[4,5-h]quinoline is a type of heterocyclic compound . It is a food-derived carcinogen found in high-temperature cooked meats and tobacco smoke . It is also a potent mutagen in the Ames test .

Synthesis Analysis

The synthesis of imidazo[4,5-h]quinoline involves a decarboxylative cyclization under metal-free conditions . This process uses α-amino acids and 2-methyl quinolines to produce a variety of imidazo[1,5-a]quinolines with moderate to good yields . Another approach involves a one-pot reaction of 1-alkyl-5-nitro-1H-benzoimidazoles with 2-(1-benzofuran-3-yl)acetonitrile in methanol in the presence of potassium hydroxide .Molecular Structure Analysis

The structure of 3H-imidazo[4,5-h]quinoline and its derivatives is confirmed based on their spectral and analytical data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3H-imidazo[4,5-h]quinoline include decarboxylative cyclization and intramolecular nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of 3H-imidazo[4,5-h]quinoline derivatives are determined by their spectral (FT-IR, 1H NMR, 13C NMR) and analytical data . Their optical properties reveal high fluorescence quantum yields .Wissenschaftliche Forschungsanwendungen

Phosphatidylinositol 3-Kinase/Protein Kinase B Pathway Modulation : Imidazo[4,5-c]quinoline derivatives have been identified as potent modulators of the PI3K/PKB pathway, leading to clinical development candidates. Their structure-activity relationship (SAR) data and biological profiling in cellular and in vivo settings have been extensively studied (Stauffer et al., 2008).

Dipeptidyl Peptidase 4 Inhibition : The 2-aminosubstituted 3H-imidazo[4,5-c]quinolin-4(5H)-ones, a subclass of these compounds, have shown significant inhibition of dipeptidyl peptidase 4, an enzyme implicated in metabolic diseases. This discovery led to the development of a novel and efficient synthesis method for these compounds (Ikuma & Nakahira, 2011).

Protonation and Tautomerization Studies : Theoretical calculations on imidazo[4,5-f]quinolines suggest that the first protonation occurs at the pyridine nitrogen atom, and the preferred tautomeric form is the 3H form. These findings provide insights into the basicity and chemical behavior of these compounds in different environments (Öǧrefr & Kaniskan, 1993).

Allosteric Enhancement at Human A3 Adenosine Receptors : A series of 1H-imidazo-[4,5-c]quinolines were identified as selective allosteric enhancers of human A3 adenosine receptors. This discovery has implications for treating conditions like brain ischemia and other hypoxic conditions (Gao et al., 2002).

Amine Oxidase Inhibition : Certain derivatives of 3H-imidazo[4,5-h]quinoline and its isomers have been evaluated for their ability to inhibit copper and FAD dependent amine oxidases. These findings are significant in understanding the interaction of these compounds with enzymes involved in neurotransmitter metabolism (Chimenti et al., 1987).

Mutagenicity Studies : Research on derivatives of 3H-imidazo[4,5-f]quinoline in Ames test provides insights into their mutagenic properties. Such studies are crucial for assessing the safety and potential carcinogenicity of these compounds (Grivas & Jägerstad, 1984).

Bronchodilatory Activity : Novel 3-substituted imidazo[4,5-c]quinolin-4(5H)-ones have been evaluated for their bronchodilatory activity, indicating potential applications in respiratory conditions (Suzuki et al., 1992).

Antiviral Activity via Interferon Induction : Certain 1H-imidazo-[4,5-c]quinolines induce cytokine production, especially interferon (IFN), displaying potential antiviral activity. This led to the development of imiquimod, an agent approved for various dermatological conditions (Gerster et al., 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3H-imidazo[4,5-h]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-2-7-3-4-8-10(13-6-12-8)9(7)11-5-1/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKWIGHJGOEUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)NC=N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513851 | |

| Record name | 3H-Imidazo[4,5-h]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-imidazo[4,5-h]quinoline | |

CAS RN |

14993-03-4 | |

| Record name | 3H-Imidazo[4,5-h]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.